![molecular formula C16H18O5 B2859962 methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 306321-73-3](/img/structure/B2859962.png)
methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
“Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate” is a derivative of 4-hydroxycoumarin . It is of interest in various fields of chemistry and materials science due to its unique chemical structure and properties. This compound and its derivatives are often studied for their potential in organic synthesis and material science applications.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C25H29NO6S . Its molecular weight is 471.577 .Scientific Research Applications
Organic Synthesis and Chemical Characterization
Researchers have explored the synthesis and chemical characterization of coumarin derivatives, demonstrating the versatility of these compounds in organic chemistry. For instance, Al-amiery et al. (2013) synthesized and characterized methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate using UV-visible, FT-IR, ^1H-NMR, and ^13C-NMR spectral data. Their research focused on determining the best method of calculation for various stretching vibration frequencies within the molecule, highlighting the compound's potential in theoretical and computational chemistry studies (Al-amiery et al., 2013).
Antimicrobial Activity
Coumarin derivatives have been investigated for their antimicrobial properties. The synthesis and evaluation of the antibacterial and antifungal activities of various coumarin derivatives have shown promising results. Parameshwarappa et al. (2009) synthesized innovative coumarin derivatives and screened them for their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Theoretical and Computational Studies
Theoretical studies on coumarin derivatives like this compound offer insights into their molecular properties and behaviors. The research conducted by Al-amiery et al. (2013) used different Density Functional Theory (DFT) models to calculate the frequency of stretching vibrations for bonds within the molecule, providing a deeper understanding of its structural and electronic properties (Al-amiery et al., 2013).
Applications in Photocatalytic Decomposition
The photocatalytic decomposition of organic compounds, such as acetic acid, on TiO2 surfaces has been explored, suggesting potential environmental applications. While not directly related to this compound, studies on similar compounds offer a pathway to understanding the photocatalytic activities of coumarin derivatives and their roles in environmental chemistry and pollution control (Muggli & Falconer, 1999).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many coumarin derivatives, which this compound is a part of, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
As a coumarin derivative, it may potentially influence pathways where other coumarins have been found to have an impact, such as the inflammation pathway, apoptosis pathway, and various signaling pathways .
Result of Action
Coumarin derivatives are often associated with a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-5-13-10(2)12-7-6-11(20-9-15(17)19-3)8-14(12)21-16(13)18/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWMNSHUPKAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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